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Compound of Interest

Compound Name: 80-O14B

Cat. No.: B10862083 Get Quote

Disclaimer: Foundational research specifically published under the identifier "80-O14B cationic

lipid" is limited in publicly accessible scientific literature. However, the available information and

its context strongly suggest a close relationship or identity with the well-characterized and

benchmark ionizable lipidoid, C12-200. This technical guide will, therefore, focus on the

extensive foundational research available for C12-200 as a representative of this class of

cationic lipids, with the understanding that it serves as a proxy for 80-O14B.

This guide is intended for researchers, scientists, and drug development professionals,

providing an in-depth overview of the core research, experimental protocols, and mechanistic

insights into this pivotal component of lipid nanoparticle (LNP) technology for nucleic acid

delivery.

Core Concepts and Physicochemical Properties
C12-200 is a synthetic, ionizable cationic lipidoid that has been instrumental in the

development of potent lipid nanoparticle formulations for the delivery of RNA therapeutics,

including siRNA and mRNA.[1][2] Its structure is characterized by a branched-chain

architecture, which is a key feature contributing to its efficacy.

The defining physicochemical property of ionizable lipids like C12-200 is their pH-dependent

charge. At a physiological pH of 7.4, C12-200 is near-neutral, which minimizes non-specific

interactions with biological membranes and reduces toxicity.[3][4] However, in the acidic

environment of the endosome (pH 5.5-6.5), its tertiary amine groups become protonated,

leading to a positive charge. This charge is critical for two key functions: initial encapsulation of
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negatively charged nucleic acids during LNP formulation at a low pH, and subsequent

endosomal escape into the cytoplasm of target cells.[3][4]

The apparent pKa of an LNP formulation, which is the pH at which 50% of the ionizable lipids

are protonated, is a critical parameter influencing its in vivo performance. For C12-200, the pKa

of the lipid itself has been reported, as well as the apparent pKa of LNP formulations containing

it.[3][5][6] The optimal pKa for hepatic delivery of siRNAs has been found to be in the range of

6.2 to 6.4.[6]

Table 1: Physicochemical Properties of C12-200 and Formulations

Property Value Reference(s)

C12-200

Molecular Formula C70H145N5O5 [3]

Molecular Weight 1136.96 g/mol [3]

CAS Number 1220890-25-4 [7]

pKa (S-isomer) 7.12 [3][5]

C12-200 LNP Formulations

Apparent pKa
5.298 - 7.111 (varies with

formulation)
[8]

Optimized Apparent pKa

(mRNA delivery)
6.96 [9]

Experimental Protocols
Synthesis of C12-200
The synthesis of C12-200 and similar lipidoids is typically achieved through a combinatorial

chemistry approach involving the ring-opening reaction of alkyl epoxides with a selection of

amines.[10][11] This method allows for the rapid generation of a library of lipid-like materials

with diverse structures for high-throughput screening.

Detailed Protocol for Lipidoid Synthesis (General Approach):
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Reactant Preparation: An amine (1 equivalent) and an alkyl epoxide (e.g., C12 epoxide) are

prepared. The stoichiometric equivalent of the epoxide is typically one less than the total

number of reactive amine protons to favor products with a full set of lipid tails.[10]

Reaction: The amine and epoxide are combined in a glass vial, often without a solvent, and

heated with magnetic stirring. The reaction temperature and time are optimized for the

specific reactants.

Purification: The resulting library of lipidoids is typically used without further purification for

initial high-throughput screening. For lead candidates like C12-200, purification can be

performed using chromatography techniques.

Formulation of C12-200 Lipid Nanoparticles for mRNA
Delivery
C12-200 is formulated into LNPs along with helper lipids, which include a phospholipid,

cholesterol, and a PEGylated lipid. These components contribute to the structural integrity,

stability, and in vivo performance of the nanoparticles.[12][13] Microfluidic mixing is a common

and reproducible method for LNP formulation.[14][15]

Table 2: Representative Molar Ratios for C12-200 LNP Formulation

Component Molar Ratio (%) Reference(s)

C12-200 (Ionizable Lipid) 35 [2][12][14]

DOPE (Phospholipid) 16 [2][12][14]

Cholesterol 46.5 [2][12][14]

C14-PEG2000 (PEG-Lipid) 2.5 [2][12][14]

Detailed Protocol for mRNA-LNP Formulation (Microfluidic Mixing):

Preparation of Lipid Solution (Organic Phase):

Dissolve C12-200, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at the desired

molar ratios (e.g., 35:16:46.5:2.5).[14]
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Preparation of mRNA Solution (Aqueous Phase):

Dilute the mRNA transcript in a low pH buffer, such as 10 mM sodium citrate buffer at pH

3.0.[14]

Microfluidic Mixing:

Load the lipid solution and the mRNA solution into separate syringes.

Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two

solutions at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow

rate (e.g., 12 mL/min).[14]

Purification and Buffer Exchange:

The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at

pH 7.4 to remove ethanol and raise the pH.

Mechanism of Action: Cellular Uptake and
Endosomal Escape
The efficacy of C12-200 LNPs in delivering their mRNA cargo is critically dependent on their

ability to be taken up by target cells and subsequently escape from the endosome.

Cellular Uptake
Studies have shown that siRNA delivery by C12-200 LNPs is mediated by Cdc42-dependent

micropinocytosis.[2] This is a form of endocytosis that involves the formation of large, irregular

vesicles called macropinosomes. It is considered an ApoE-independent pathway.[16]
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Cellular uptake of C12-200 LNPs via micropinocytosis.

Endosomal Escape
The endosomal escape of C12-200 LNPs is a pH-triggered process. As the endosome matures

and its internal pH drops, the C12-200 lipid becomes protonated.[3][4] This leads to an

interaction between the now positively charged LNP and the negatively charged lipids of the

endosomal membrane. This interaction is thought to induce a non-bilayer (hexagonal HII)

phase transition in the endosomal membrane, leading to membrane destabilization and the

release of the mRNA cargo into the cytoplasm.[17][18] Another proposed mechanism is the

"proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of

protons and counter-ions, causing osmotic swelling and rupture of the endosome.[17][18]
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Mechanism of pH-dependent endosomal escape.

In Vivo Performance and Biodistribution
Following intravenous administration, LNPs formulated with C12-200 have been shown to

predominantly deliver their mRNA cargo to the liver.[12][14] To a lesser extent, delivery to the

spleen, lungs, and kidneys has also been observed.[14] The biodistribution profile does not

always directly correlate with protein expression, with C12-200 facilitating protein expression

almost entirely in the liver.[14]
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Table 3: In Vivo Efficacy of C12-200 LNPs

Parameter Observation Reference(s)

Primary Target Organ Liver [12][14]

Secondary Distribution Spleen, Lungs, Kidneys [14]

mRNA Delivery Efficacy
High luciferase expression in

the liver
[12]

siRNA Delivery Efficacy

High levels of Factor VII

knockdown in non-human

primates at doses as low as

0.03 mg/kg

[10]

Toxicity

Well-tolerated at effective

doses, with less immune

infiltration compared to some

other ionizable lipids

[12]

Interaction with Cellular Signaling Pathways
Ionizable lipid nanoparticles, including those containing lipids of the same class as C12-200,

are not merely passive carriers but can actively engage with the innate immune system. This

interaction can have an adjuvant effect, which can be beneficial for vaccine applications.[3][19]

One of the key pathways activated by these LNPs is the Toll-like receptor 4 (TLR4) signaling

pathway.[20] Activation of TLR4 can lead to the downstream activation of two important

transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).

[20][21] This signaling occurs through both MyD88-dependent and TRIF-dependent pathways.

[22]

Activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-

1β, and IL-6.[23] The activation of IRFs results in the production of type I interferons (e.g., IFN-

β).[23]
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TLR4-mediated activation of NF-κB and IRF signaling by LNPs.

Conclusion
The foundational research on the C12-200 cationic lipid, presented here as a proxy for 80-
O14B, has been pivotal in advancing the field of RNA therapeutics. Its unique physicochemical

properties, particularly its pH-responsive nature, enable the efficient encapsulation and

intracellular delivery of nucleic acids. The detailed understanding of its mechanism of action,

from cellular uptake to endosomal escape and its interaction with innate immune pathways,

provides a solid framework for the rational design of next-generation lipid nanoparticle delivery

systems for a wide range of therapeutic applications. Further research to definitively link the
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identifier 80-O14B to C12-200 or to characterize it as a distinct entity will be valuable for the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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